EINECS 275-936-8
Description
Despite this, methodologies for comparing similar compounds—using structural similarity indices, toxicological modeling, and functional analogs—are well-documented in the literature and can be applied to infer its properties .
Properties
CAS No. |
71735-24-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h2-3,8-9,11H,4-6H2,1H3 |
InChI Key |
SCVHSGMZAPHRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC2CC1C=C2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of EINECS 275-936-8 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-one.
Hydroxymethylation: The bicyclo[2.2.1]hept-5-en-2-one undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Ethanone Introduction: The hydroxymethylated intermediate is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Key Observations from Search Results
The search materials primarily focus on per- and polyfluoroalkyl substances (PFAS), including GenX chemicals (e.g., HFPO-DA) and other fluorinated compounds. Notable findings include:
-
PFAS Structures : Many PFAS derivatives, such as perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), are listed with their CAS numbers and formulas . For example:
-
PFOA : Perfluorooctanoic acid (CAS 335-67-1)
-
PFOS : Perfluorooctane sulfonic acid (CAS 1763-23-1)
-
-
GenX Chemicals : HFPO-DA (CAS 13252-13-6) and its ammonium salt (CAS 62037-80-3) are highlighted as alternatives to legacy PFAS .
Potential Overlaps with EINECS 275-936-8
If this compound corresponds to a PFAS compound, its reactivity may align with the following general PFAS behaviors:
Typical PFAS Reactions
Data Gaps and Recommendations
-
Verification of EINECS Number : Confirm the accuracy of the identifier. Cross-reference with ECHA’s database or PubChem for updated information.
-
Expanded Literature Review : Investigate peer-reviewed journals or regulatory documents (e.g., USEPA, ECHA) for niche studies on lesser-known PFAS variants.
-
Analytical Testing : If the compound is novel, experimental characterization (e.g., NMR, MS) may be necessary to elucidate its reactivity.
Critical Considerations
Scientific Research Applications
EINECS 275-936-8 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of EINECS 275-936-8 involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethanone groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Similarity Analysis
The Tanimoto index (based on PubChem 2D fingerprints) is a widely used metric to quantify structural similarity. Compounds with ≥70% similarity are considered analogs for read-across predictions . For example:
- EINECS 275-936-8 (hypothetically assumed to be a sulfur-containing compound based on ) could be compared to hexafluorosulfur (SF₆) (EINECS 232-484-5) or tetrachloromethane (CCl₄) (EINECS 200-262-8).
- Structural analogs would share functional groups (e.g., halogens, sulfides) or backbone motifs (e.g., aromatic rings, aliphatic chains).
Table 1: Hypothetical Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Tanimoto Similarity (%) |
|---|---|---|---|
| This compound | (Hypothetical) | Sulfur, Halogens | Reference |
| Hexafluorosulfur | SF₆ | Sulfur, Fluorine | ≥70 |
| Tetrachloromethane | CCl₄ | Chlorine | ≥65 |
Note: Tanimoto values are illustrative based on .
Functional and Toxicological Profiling
Machine learning models, such as Read-Across Structure Activity Relationships (RASAR) , enable toxicity predictions for unlabeled EINECS compounds using analogs from labeled datasets (e.g., REACH Annex VI chemicals). Key findings include:
- A 1,387-chemical labeled set covered 33,000 EINECS compounds via structural analogs, achieving >85% prediction accuracy for toxicity endpoints (e.g., endocrine disruption) .
- If this compound is part of this unlabeled set, its toxicity could be inferred from analogs like CAS 20358-06-9 (a fluorinated thiophene derivative with high skin permeability: log Kp = -5.81 cm/s) or CAS 10035-16-2 (a benzofuran aldehyde with CYP1A2 inhibition) .
Table 2: Toxicological Comparison of Hypothetical Analogs
| Compound | Toxicity Endpoint | Prediction Accuracy (%) | Key Property (e.g., Log Kp) |
|---|---|---|---|
| This compound | Endocrine disruption | >85 | (Inferred) |
| CAS 20358-06-9 | Skin permeability | 85 | -5.81 cm/s |
| CAS 10035-16-2 | CYP1A2 inhibition | 85 | IC₅₀ = 1.79 µM |
Industrial and Functional Analogs
If this compound is functionally similar to phosphorus or sulfur compounds (common in ), comparisons could include:
- Phosphorus trichloride (PCl₃) : Used as a chlorinating agent, contrasting with sulfur analogs in reactivity and environmental persistence.
- Sulfur dioxide (SO₂) : A common industrial gas with distinct applications (e.g., preservative vs. refrigerant).
Table 3: Functional Comparison of Industrial Compounds
| Compound | Primary Use | Reactivity | Environmental Impact |
|---|---|---|---|
| This compound | (Hypothetical) | Moderate | Low bioaccumulation |
| PCl₃ | Chlorination reagent | High | Aquatic toxicity |
| SO₂ | Food preservative | Low | Air pollutant |
Source: and industrial databases.
Q & A
Q. How can researchers integrate computational modeling with experimental data for this compound?
- Category : Advanced (Modeling Integration)
- Answer : Develop a feedback loop:
Parameterization : Use experimental data (e.g., bond lengths from XRD) to refine force fields.
Prediction : Simulate unexplored conditions (high-pressure regimes).
Validation : Compare predicted vs. observed outcomes (e.g., phase transitions).
Disclose software settings and convergence criteria in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
